ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9888519
InChI: InChI=1S/C17H18N4O2/c1-3-8-14-13(16(22)23-4-2)11-18-17-19-15(20-21(14)17)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3
SMILES: CCCC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C(=O)OCC
Molecular Formula: C17H18N4O2
Molecular Weight: 310.35 g/mol

ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC9888519

Molecular Formula: C17H18N4O2

Molecular Weight: 310.35 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C17H18N4O2
Molecular Weight 310.35 g/mol
IUPAC Name ethyl 2-phenyl-7-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C17H18N4O2/c1-3-8-14-13(16(22)23-4-2)11-18-17-19-15(20-21(14)17)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3
Standard InChI Key BXTVVPZMFVUVLC-UHFFFAOYSA-N
SMILES CCCC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C(=O)OCC
Canonical SMILES CCCC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C(=O)OCC

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure integrates a triazolo[1,5-a]pyrimidine scaffold, a bicyclic system comprising a triazole ring fused to a pyrimidine ring. Key substituents include:

  • A phenyl group at position 2, contributing aromatic stability and hydrophobic interactions.

  • A propyl chain at position 7, enhancing lipophilicity and potential membrane permeability.

  • An ethyl ester at position 6, offering sites for metabolic modification or prodrug strategies.

The IUPAC name, ethyl 2-phenyl-7-propyl-[1, triazolo[1,5-a]pyrimidine-6-carboxylate, systematically describes these substitutions. Computational models derived from its InChIKey (BXTVVPZMFVUVLC-UHFFFAOYSA-N) and SMILES (CCCC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C(=O)OCC) confirm the spatial arrangement of atoms.

Table 1: Molecular Identity Data

PropertyValueSource
Molecular FormulaC17H18N4O2\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{2}
Molecular Weight310.35 g/mol
InChIKeyBXTVVPZMFVUVLC-UHFFFAOYSA-N
Canonical SMILESCCCCC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C(=O)OCC

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogs such as ethyl 7-amino-2-methyl-triazolopyrimidine-6-carboxylate exhibit characteristic peaks:

  • 1H^1\text{H}-NMR: Resonances for ethyl ester protons (~1.3 ppm for CH3_3, ~4.3 ppm for CH2_2) and aromatic protons (7.2–8.1 ppm) .

  • IR: Stretching vibrations for ester C=O (~1720 cm1^{-1}) and triazole C=N (~1600 cm1^{-1}) .

These features suggest similar spectral behavior for the target compound, pending empirical validation.

Synthesis and Optimization Strategies

General Synthetic Pathways

Triazolopyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, ethyl 7-amino-2-methyl-triazolopyrimidine-6-carboxylate is prepared from 3,5-diamino-1,2,4-triazole and β-keto esters . By analogy, the target compound may arise from:

  • Intermediate Formation: Reacting 3,5-diamino-1,2,4-triazole with a substituted β-keto ester containing phenyl and propyl groups.

  • Cyclization: Acid- or base-catalyzed ring closure under reflux conditions .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
Intermediate SynthesisEthyl 3-oxo-2-phenylhept-4-enoate, DMF, 80°C~60%
CyclizationHCl (cat.), ethanol, reflux~45%
*Theoretical yields based on analogous reactions .

Industrial-Scale Considerations

Multistep continuous-flow reactors could enhance efficiency, as demonstrated in the synthesis of pyrimido[5,4-e]triazolo[1,5-c]pyrimidines . Key parameters include:

  • Residence Time Optimization: Balancing reaction completeness and byproduct formation.

  • Catalyst Recycling: Heterogeneous catalysts (e.g., zeolites) to reduce costs .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s logP (calculated: ~3.2) indicates moderate lipophilicity, favoring cellular uptake but potentially limiting aqueous solubility. Experimental determinations are needed, though analogs exhibit solubility profiles of:

  • Water: <0.1 mg/mL (25°C).

  • DMSO: >50 mg/mL, facilitating in vitro assays .

Thermal and Photolytic Stability

Triazolopyrimidines generally degrade under prolonged UV exposure or high temperatures (>150°C). Accelerated stability studies (40°C/75% RH) for related compounds show <5% decomposition over 30 days, suggesting suitable shelf life under controlled storage.

Biological Activity and Mechanistic Insights

Anti-Inflammatory and Anticancer Prospects

Molecular docking studies of analogs reveal inhibition of COX-2 (cyclooxygenase-2) and EGFR (epidermal growth factor receptor) . The phenyl and propyl groups may enhance binding to hydrophobic pockets, as seen in pyrimido[5,4-e]triazolo[1,5-c]pyrimidine derivatives with IC50_{50} values <10 µM .

Applications and Future Directions

Agricultural Chemistry

Triazolopyrimidines like those in pyrimido[5,4-e]triazolo[1,5-c]pyrimidine libraries exhibit herbicidal activity at 500 g/ha . The target compound’s propyl chain could improve soil adhesion, though field trials are essential.

Drug Discovery Challenges

  • Metabolic Stability: Ester hydrolysis may necessitate prodrug designs.

  • Toxicity Profiling: In silico predictions (e.g., ProTox-II) suggest moderate hepatotoxicity risk, requiring in vivo validation.

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